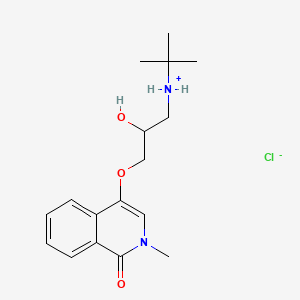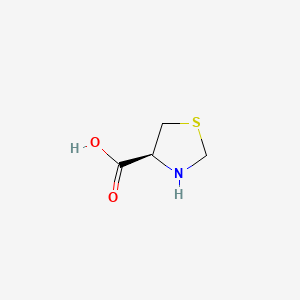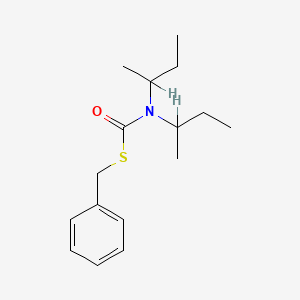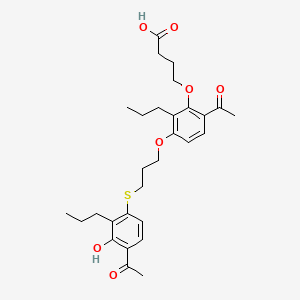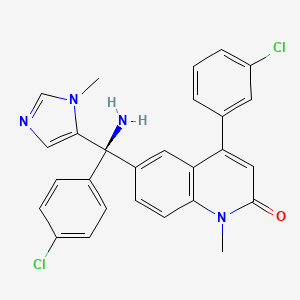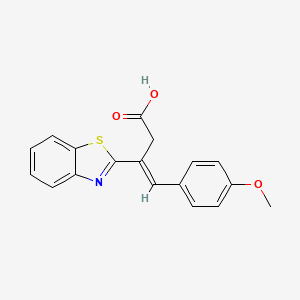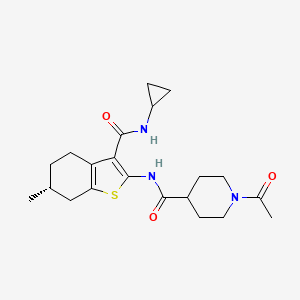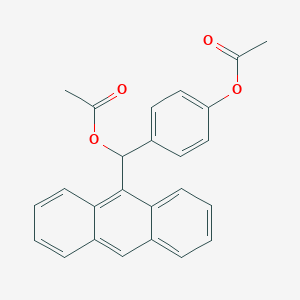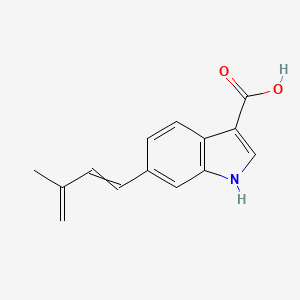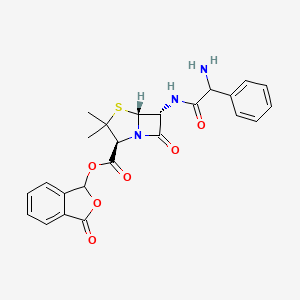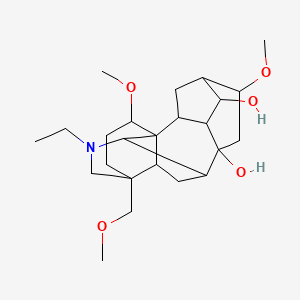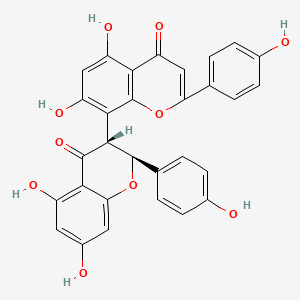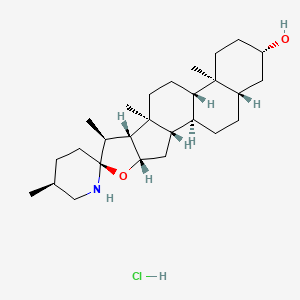
Hidrocloruro de Tomatidina
Descripción general
Descripción
Tomatidine hydrochloride is a steroidal alkaloid derived from green tomatoes. It is an aglycone of α-tomatine, a major saponin present in tomato plants. Tomatidine hydrochloride has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of skeletal muscle atrophy and its antibacterial properties .
Aplicaciones Científicas De Investigación
Tomatidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a lead compound in the synthesis of new steroidal alkaloids.
Medicine: It has been identified as a potential therapeutic agent for skeletal muscle atrophy, cancer, and bacterial infections
Mecanismo De Acción
Target of Action
Tomatidine hydrochloride primarily targets NF-κB and JNK signaling pathways . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. JNK, or c-Jun N-terminal kinases, are a group of intracellular signaling proteins that play a role in apoptosis, inflammation, and other cellular processes .
Mode of Action
Tomatidine hydrochloride acts as an anti-inflammatory agent by blocking NF-κB and JNK signaling . It decreases inducible NO synthase and COX-2 expression through suppression of I-κBα phosphorylation, NF-κB nuclear translocation, and JNK activation, which in turn inhibits c-jun phosphorylation and Oct-2 expression .
Biochemical Pathways
Tomatidine hydrochloride influences the autophagy pathway in mammalian cells or C. elegans . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components . It also induces the anti-oxidant nuclear factor E2-related factor 2 (Nrf2) and mitophagy, favoring the delay in the aging process .
Pharmacokinetics
It is known that the compound is secreted from tomato roots and is degraded to tomatidine by soil microbes
Result of Action
The molecular and cellular effects of Tomatidine hydrochloride’s action include reducing inflammation and activating autophagy . It has been shown to be an inhibitor of skeletal muscle atrophy, reducing weakness and atrophy in aged skeletal muscle by interaction with the ATF4, a critical mediator of age-related muscle weakness and atrophy .
Action Environment
The action of Tomatidine hydrochloride can be influenced by environmental factors. For instance, the secretion of tomatine, from which Tomatidine hydrochloride is derived, was found to be higher at the early growth stage in hydroponically grown plants, and the concentration of tomatine in the rhizosphere of field-grown plants was higher than that of the bulk soil at all growth stages . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as growth stage and soil conditions .
Análisis Bioquímico
Biochemical Properties
Tomatidine hydrochloride plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, tomatidine hydrochloride inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway . Additionally, it activates the mammalian target of rapamycin complex 1 (mTORC1), which is essential for muscle protein synthesis and growth . Tomatidine hydrochloride also induces the nuclear factor E2-related factor 2 (Nrf2), which plays a role in the cellular antioxidant response .
Cellular Effects
Tomatidine hydrochloride has been shown to exert various effects on different cell types and cellular processes. In muscle cells, it inhibits muscle atrophy and promotes muscle growth by activating mTORC1 . In cancer cells, tomatidine hydrochloride has been found to synergize with cisplatin to inhibit cell viability and induce apoptosis in acute myeloid leukemia cells . Furthermore, tomatidine hydrochloride enhances lifespan and healthspan in Caenorhabditis elegans by inducing mitophagy through the SKN-1/Nrf2 pathway . It also activates autophagy in mammalian cells, which is crucial for cellular homeostasis and stress response .
Molecular Mechanism
The molecular mechanism of tomatidine hydrochloride involves several pathways and interactions. It binds to and inhibits iNOS and COX-2, reducing the production of pro-inflammatory mediators . Tomatidine hydrochloride activates mTORC1, leading to increased protein synthesis and muscle growth . It also induces Nrf2, which enhances the expression of antioxidant genes and promotes cellular defense against oxidative stress . Additionally, tomatidine hydrochloride inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing inflammation and promoting autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tomatidine hydrochloride have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods. Long-term studies in Caenorhabditis elegans have shown that tomatidine hydrochloride can extend lifespan and improve healthspan by maintaining mitochondrial homeostasis and inducing mitophagy . In mammalian cells, tomatidine hydrochloride has been found to activate autophagy and reduce inflammation over time
Dosage Effects in Animal Models
The effects of tomatidine hydrochloride vary with different dosages in animal models. In Caenorhabditis elegans, a dose-dependent increase in lifespan and healthspan was observed, with 25 μM being the optimal concentration for most experiments . In mice, dietary supplementation with approximately 0.04% tomatidine hydrochloride for 10 weeks reduced plasma cholesterol and atherosclerosis without evidence of toxicity . Higher doses may lead to adverse effects, and the threshold for toxicity needs to be carefully determined in different animal models.
Metabolic Pathways
Tomatidine hydrochloride is involved in several metabolic pathways. It is metabolized by soil microbes into tomatidine, which then modulates bacterial communities in the soil . In mammalian cells, tomatidine hydrochloride activates autophagy by inhibiting the NF-κB and MAPK pathways . It also interacts with enzymes involved in mitochondrial biogenesis and mitophagy, such as PINK-1 and DCT-1, to maintain mitochondrial homeostasis
Transport and Distribution
Tomatidine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization. In plants, tomatidine is secreted from tomato roots and modulates bacterial communities in the rhizosphere . In mammalian cells, tomatidine hydrochloride is distributed to different cellular compartments, where it exerts its effects on autophagy and inflammation . The specific transporters and binding proteins involved in its distribution are yet to be fully characterized.
Subcellular Localization
The subcellular localization of tomatidine hydrochloride plays a significant role in its activity and function. It is known to localize to mitochondria, where it induces mitophagy and maintains mitochondrial homeostasis . Tomatidine hydrochloride also localizes to the cytoplasm, where it inhibits the NF-κB and MAPK pathways, reducing inflammation and promoting autophagy . The compound’s targeting signals and post-translational modifications that direct it to specific compartments or organelles are still being studied.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tomatidine hydrochloride can be synthesized through a multi-step process starting from commercially available diosgenin. The synthesis involves a Suzuki–Miyaura-type coupling reaction to graft an enantiopure F-ring side chain to the steroidal scaffold. This is followed by a Lewis acid-mediated spiroketal opening, azide substitution, and reduction sequence to generate the spiroaminoketal motif .
Industrial Production Methods
The industrial production of tomatidine hydrochloride is still under development, with research focusing on optimizing the synthetic routes to make them more efficient and scalable. The current methods are designed to be atom-economical and require no flash chromatography purifications, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Tomatidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various tomatidine derivatives, which are studied for their enhanced biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopamine: Another steroidal alkaloid but inhibits the hedgehog signaling pathway.
Solanine: A glycoalkaloid found in potatoes, with similar toxic properties but different biological activities.
Solasodine: A steroidal alkaloid with similar structural features but different pharmacological effects.
Uniqueness
Tomatidine hydrochloride is unique due to its dual role in promoting muscle growth and its potent antibacterial properties. Unlike cyclopamine, it does not inhibit the hedgehog pathway, making it a safer alternative for certain applications .
Propiedades
Número CAS |
6192-62-7 |
|---|---|
Fórmula molecular |
C27H46ClNO2 |
Peso molecular |
452.1 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride |
InChI |
InChI=1S/C27H45NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h16-24,28-29H,5-15H2,1-4H3;1H/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+;/m0./s1 |
Clave InChI |
SXXHVPYRDFJKPG-XRWUXUKGSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1.Cl |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tomatidine hydrochloride; Tomatidine HCl; 5alpha-Tomatidan-3beta-ol HCl; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


